![molecular formula C18H24N2O5 B2616103 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 899963-28-1](/img/structure/B2616103.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide, commonly known as DIONO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIONO is a spirocyclic oxalamide derivative that has shown promising results in scientific research for its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of DIONO involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also acts as an inhibitor of amyloid-beta and alpha-synuclein proteins, which are known to play a crucial role in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
DIONO has been found to exhibit significant biochemical and physiological effects in various scientific studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the aggregation of amyloid-beta and alpha-synuclein proteins. DIONO has also been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DIONO in lab experiments include its potent antitumor activity, low toxicity, and high selectivity towards cancer cells. However, the limitations of using DIONO in lab experiments include its complex synthesis method, limited availability, and lack of in vivo studies.
Direcciones Futuras
There are several future directions for the research and development of DIONO. These include:
1. Conducting in vivo studies to evaluate the efficacy and safety of DIONO in animal models.
2. Exploring the potential applications of DIONO in the treatment of other diseases, such as viral infections and autoimmune disorders.
3. Developing more efficient synthesis methods for DIONO to increase its availability and reduce its cost.
4. Investigating the structure-activity relationship of DIONO to identify more potent analogs with improved properties.
5. Conducting clinical trials to evaluate the efficacy and safety of DIONO in humans.
Conclusion:
DIONO is a novel spirocyclic oxalamide derivative that has shown promising results in scientific research for its unique properties and mechanism of action. It has the potential to be used in various fields of scientific research, including cancer treatment and neurodegenerative disease therapy. Further research is needed to fully understand the potential applications of DIONO and to develop more efficient synthesis methods for its production.
Métodos De Síntesis
The synthesis of DIONO involves the reaction between 2-(2-ethoxyphenyl)acetic acid and N-(2-aminoethyl)oxalamide in the presence of acetic anhydride and triethylamine. The reaction yields a spirocyclic oxalamide derivative, which is further purified by column chromatography.
Aplicaciones Científicas De Investigación
DIONO has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. DIONO has also shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-2-23-15-8-4-3-7-14(15)20-17(22)16(21)19-11-13-12-24-18(25-13)9-5-6-10-18/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNMCCWMAJFNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-ethoxyphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


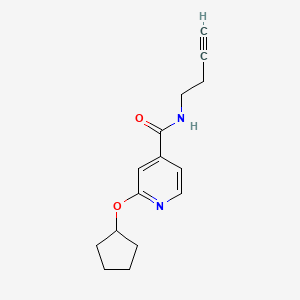

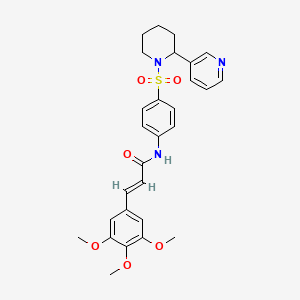

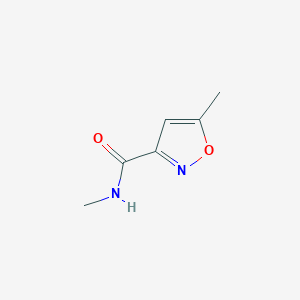
![7-Azaspiro[4.5]decan-9-ol hydrochloride](/img/structure/B2616032.png)
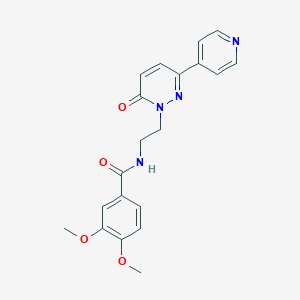
![4-chloro-Thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B2616034.png)

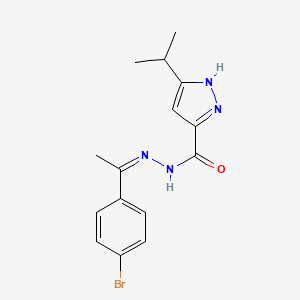

![N-(4-acetylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616040.png)
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B2616042.png)